methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique structure, which includes a sulfamoyl group and a hydroxypropyl group attached to the imidazo[1,5-a]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by the introduction of the sulfamoyl group through sulfonation reactions. The hydroxypropyl group is then added via a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The imidazo[1,5-a]pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The imidazo[1,5-a]pyridine ring can interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the ring.
Imidazo[1,5-a]pyridines with different substituents: Variations in the substituents can lead to differences in biological activity and chemical reactivity.
Uniqueness
Methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfamoyl group and a hydroxypropyl group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 1-[[(2S)-2-hydroxypropyl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-8(16)5-14-21(18,19)11-10-4-3-9(12(17)20-2)6-15(10)7-13-11/h3-4,6-8,14,16H,5H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCSWWNWDUDHBG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C2C=CC(=CN2C=N1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C1=C2C=CC(=CN2C=N1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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